molecular formula C9H12BrN B11821334 2-(4-Bromo-2-methylphenyl)ethan-1-amine CAS No. 777838-05-8

2-(4-Bromo-2-methylphenyl)ethan-1-amine

Cat. No.: B11821334
CAS No.: 777838-05-8
M. Wt: 214.10 g/mol
InChI Key: FCVBXOOAKYDRNK-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrN It is a derivative of phenethylamine, characterized by the presence of a bromine atom and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)ethan-1-amine typically involves the bromination of 2-methylphenylethylamine. One common method involves the reaction of 2-methylphenylethylamine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-methylphenyl)ethan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-2-methylphenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methyl group on the benzene ring influence the compound’s binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3-methylphenyl)ethan-1-amine
  • 2-(4-Bromo-2,5-dimethylphenyl)ethan-1-amine
  • 2-(4-Bromo-2-methylphenoxy)ethan-1-amine

Uniqueness

2-(4-Bromo-2-methylphenyl)ethan-1-amine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

777838-05-8

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

2-(4-bromo-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H12BrN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4-5,11H2,1H3

InChI Key

FCVBXOOAKYDRNK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)CCN

Origin of Product

United States

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